6‑Carboxymethyluracil Competitive Inhibition Mechanism vs. 5‑Iodouracil Irreversible Inactivation – Structural Basis for Selection
In the ternary complex with DPD and NADPH, 6‑Carboxymethyluracil (uracil‑4‑acetic acid) functions as a competitive inhibitor that binds in the active site but prevents closure of a flexible catalytic loop due to steric hindrance imposed by its carboxymethyl group [1]. Conversely, 5‑iodouracil binds in the same pocket but acts as a mechanism‑based inactivator, covalently modifying the active‑site residue Cys‑671 to form S‑(hexahydro‑2,4‑dioxo‑5‑pyrimidinyl)cysteine [1]. These two binding modes were resolved crystallographically at 3.30 Å resolution (PDB 1GT8, ternary complex with uracil‑4‑acetic acid) and 1.65 Å (PDB 1GTH, binary complex with 5‑iodouracil) within the same study .
| Evidence Dimension | Inhibition mechanism and structural consequence |
|---|---|
| Target Compound Data | Reversible competitive inhibitor; steric hindrance prevents catalytic loop closure |
| Comparator Or Baseline | 5‑Iodouracil: irreversible mechanism‑based inactivator; covalent modification of Cys‑671 |
| Quantified Difference | Distinct inhibition modes demonstrated by X‑ray crystallography (PDB 1GT8 vs. 1GTH); 5‑iodouracil IC50 = 0.22 μM |
| Conditions | Pig DPD, ternary complex (NADPH + inhibitor), pH 7.5, 100 mM HEPES, 22% PEG 6000 |
Why This Matters
Reversible vs. irreversible inhibition dictates vastly different time‑dependent pharmacology and is critical when selecting a tool compound to modulate fluoropyrimidine pharmacokinetics without permanently inactivating DPD.
- [1] Dobritzsch D, Ricagno S, Schneider G, Schnackerz KD, Lindqvist Y. Crystal structure of the productive ternary complex of dihydropyrimidine dehydrogenase with NADPH and 5‑iodouracil. J Biol Chem. 2002;277(15):13155‑13166. View Source
